molecular formula C11H12BrNO5 B7978868 Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate

Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate

Cat. No.: B7978868
M. Wt: 318.12 g/mol
InChI Key: CIZQHMVKJMVFJF-UHFFFAOYSA-N
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Description

Contextual Significance of Phenoxypropanoate Scaffolds in Modern Chemical Research

Phenoxypropanoate scaffolds are integral to various areas of chemical research. The core structure, consisting of a phenyl ring linked via an ether oxygen to a propanoate group, offers a stable yet modifiable framework. These scaffolds are not only of academic interest but also form the backbone of numerous commercially important compounds. For instance, β-phenylalanine scaffolds, a related class, are recognized as metabolically stable cores in the development of targeted cancer therapies. mdpi.com The versatility of the amino acid scaffold, a close relative of the phenoxypropanoate structure, allows for the incorporation of diverse heterocyclic and aromatic substituents, many of which are found in approved pharmaceuticals. mdpi.com

The synthesis of these scaffolds often involves well-established reactions. One common method is the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base to form the ether linkage. numberanalytics.com For example, the preparation of ethyl 2-(2-formyl-5-methoxyphenoxy)-propionate is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde (B30951) with ethyl 2-bromopropionate. patsnap.com This highlights a general and adaptable route to phenoxypropanoate derivatives.

Role of Halogenated and Nitrated Aromatic Ethers in Contemporary Synthetic Methodologies

Halogenated and nitrated aromatic ethers are pivotal intermediates in modern organic synthesis. The presence of halogen and nitro groups on the aromatic ring significantly influences the molecule's reactivity and provides handles for further functionalization.

Halogenated aromatic ethers are a subclass of ethers characterized by one or more halogen atoms attached to the carbon groups. wikipedia.org The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the construction of complex molecular architectures. researchgate.net The Ullmann ether synthesis, a copper-catalyzed coupling of an aryl halide with an alkoxide or phenoxide, is a classic method for preparing diaryl ethers, a type of aromatic ether. numberanalytics.com Furthermore, halogenated ethers have found applications as flame retardants due to their ability to release halogen radicals upon heating, which interrupts the combustion process. wikipedia.org

Nitrated aromatic ethers are valuable precursors in industrial chemistry, primarily for the synthesis of amines via reduction of the nitro group. wikipedia.org Aromatic amines are essential building blocks for a vast array of dyes, pharmaceuticals, and polymers. sci-hub.se The nitration of aromatic ethers is a well-studied electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. wikipedia.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups primarily to the meta position. wikipedia.org However, the development of more versatile and selective nitration methods remains an active area of research. acs.org

The synthetic utility of molecules containing both halogen and nitro groups on an aromatic ring is significant. These "halonitroarene" derivatives are building blocks for a wide range of more complex molecules. rsc.org

Structural Characterization and Nomenclatural Conventions of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate within Chemical Literature

This compound is a specific molecule that combines the key features discussed above. Its systematic IUPAC name clearly defines its structure. The parent structure is a propanoate ester, specifically an ethyl ester. Attached to the second carbon of the propanoate chain is a phenoxy group, which itself is substituted. The phenoxy group has a bromo substituent at the second position and a nitro substituent at the third position of the phenyl ring.

While specific research literature on this compound is limited, its structural properties can be inferred from its constituent parts. The presence of a stereocenter at the second carbon of the propanoate chain means that this compound can exist as a pair of enantiomers.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number1776879-73-2 bldpharm.com
Molecular FormulaC11H12BrNO5Inferred
Molecular Weight318.12 g/mol Inferred

Note: Some properties are inferred based on the chemical structure as direct experimental data is not widely available in the cited literature.

The nomenclature follows standard IUPAC conventions. For comparison, a similar compound, Ethyl 2-bromo-3-(3-nitrophenyl)propanoate, has the CAS number 10979554 and the molecular formula C11H12BrNO4. nih.gov This highlights the systematic naming based on the substituent positions.

Overview of Research Trajectories for Analogous Chemical Entities and their Synthetic Utility

Research into analogous chemical entities provides insight into the potential applications and synthetic pathways for this compound. For instance, derivatives of β-phenylalanine are being investigated for their anticancer properties. mdpi.com The synthesis of these derivatives often involves the modification of a core structure to enhance biological activity and stability. mdpi.com

The synthetic utility of halonitroarenes is a significant area of research. These compounds are precursors to a variety of substituted anilines and other functionalized aromatic compounds. rsc.org The development of efficient methods for the synthesis and functionalization of these building blocks is crucial for advancing organic synthesis. rsc.org

The combination of a bromo and a nitro group on the aromatic ring of this compound suggests several potential research trajectories. The bromo group can be used for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid, providing another point for modification. The chirality of the propanoate chain could be exploited in asymmetric synthesis.

Interactive Data Table: Comparison of Analogous Compounds

Compound NameCAS NumberMolecular FormulaKey Features
Ethyl 2-bromopropanoate (B1255678)535-11-5C5H9BrO2 nist.gov
Ethyl 2-(2-nitrophenoxy)propanoate292529C11H13NO5 nih.gov
Ethyl 2-bromo-3-(3-nitrophenyl)propanoate10979554C11H12BrNO4 nih.gov
Ethyl 2-bromo-3-(4-bromo-2-nitrophenyl)propanoate83197324C11H11Br2NO4 nih.gov

This comparative data illustrates the structural variations and the systematic approach to naming within this class of compounds. The research on these and other related molecules indicates a broad interest in the synthesis and application of functionalized aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-bromo-3-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-9-6-4-5-8(10(9)12)13(15)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQHMVKJMVFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 2 2 Bromo 3 Nitrophenoxy Propanoate

Strategies for the Preparation of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate

The primary strategies for constructing the title compound involve either forming the ether bond as a key step or modifying a pre-existing phenoxypropanoate structure.

The most direct and widely employed method for synthesizing phenoxypropanoates is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. masterorganicchemistry.com For the specific synthesis of this compound, this pathway entails the reaction of 2-bromo-3-nitrophenol (B27434) with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate.

The mechanism is a bimolecular nucleophilic substitution (SN2). wikipedia.orgmasterorganicchemistry.com The phenolic proton of 2-bromo-3-nitrophenol, which is acidic, is first removed by a base to generate the corresponding 2-bromo-3-nitrophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl 2-halopropanoate, displacing the halide leaving group to form the desired ether linkage. youtube.comyoutube.com

Key reaction components and their roles are summarized in the table below.

ComponentExample(s)RoleNotes
Phenol (B47542) 2-Bromo-3-nitrophenolNucleophile precursorThe starting phenol can be synthesized from precursors like 2-bromo-3-nitroanisole. chemicalbook.com
Base K₂CO₃, NaHDeprotonating agentA moderately strong base is required to form the phenoxide. Sodium hydride (NaH) is very effective. youtube.com
α-Halo Ester Ethyl 2-bromopropanoateElectrophileA good leaving group (Br > Cl) is essential. As a secondary halide, elimination can be a competing side reaction. masterorganicchemistry.com
Solvent DMF, Acetonitrile, THFReaction mediumPolar aprotic solvents are typically used to dissolve the reactants and facilitate the SN2 reaction. masterorganicchemistry.com

The reaction is typically performed by stirring the phenol and base in a suitable solvent, followed by the addition of the ethyl 2-halopropanoate and heating to ensure the reaction goes to completion.

An alternative, two-step approach involves the initial synthesis of a carboxylic acid intermediate, 2-(2-bromo-3-nitrophenoxy)propanoic acid, followed by its esterification.

Step 1: Synthesis of the Carboxylic Acid Intermediate This step also utilizes the Williamson ether synthesis. Here, 2-bromo-3-nitrophenol is deprotonated with a base and reacted with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) instead of an ester. This forms the intermediate 2-(2-bromo-3-nitrophenoxy)propanoic acid.

Step 2: Esterification The resulting carboxylic acid is then converted to the final ethyl ester. The most common method for this transformation is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ester product.

This two-step route may be advantageous if the corresponding 2-halopropanoic acid is more readily available or less expensive than its ester counterpart, or if purification of the intermediate acid is simpler.

A conceptually different approach is to begin with a simpler, pre-formed phenoxypropanoate scaffold, such as ethyl 2-phenoxypropanoate, and subsequently introduce the bromo and nitro functional groups onto the aromatic ring through electrophilic aromatic substitution (EAS).

However, this strategy presents significant regioselectivity challenges. The phenoxypropanoate group is an ortho-, para-director due to the activating nature of the ether oxygen.

Nitration: Nitrating ethyl 2-phenoxypropanoate would primarily yield a mixture of ethyl 2-(2-nitrophenoxy)propanoate and ethyl 2-(4-nitrophenoxy)propanoate. reddit.com

Bromination: Subsequent bromination of the nitrated products would be directed by both the ether and the deactivating nitro group. Achieving the specific 2-bromo-3-nitro substitution pattern is difficult because direct bromination at the 2-position and nitration at the 3-position is not favored by the directing effects of the ether group. The synthesis of specific isomers like 4-bromo-3-nitrobenzoic acid highlights that the order of substitution is critical and direct synthesis is often not feasible. quora.com

Therefore, while theoretically possible, this route is synthetically impractical for producing this compound with high purity and yield compared to the convergent Williamson ether synthesis approach.

Synthesis of Analogous Bromonitrophenoxypropanoate Derivatives

The synthetic frameworks described above can be adapted to produce a variety of related derivatives, including positional isomers and specific enantiomers.

The Williamson ether synthesis (Section 2.1.1) is highly versatile for creating various positional isomers of the title compound. By simply changing the starting halonitrophenol, a wide range of isomeric products can be accessed. The primary factor determining the feasibility of synthesizing a specific isomer is the commercial availability or synthetic accessibility of the required substituted phenol. nbinno.com

The electronic properties of the substituents on the phenol ring can influence the reaction rate. Electron-withdrawing groups like nitro and bromo decrease the nucleophilicity of the phenoxide ion, which can slow down the SN2 reaction. However, these groups also increase the acidity of the phenolic proton, making deprotonation easier. In most cases, the reaction proceeds efficiently with appropriate bases and reaction conditions.

The table below illustrates the synthesis of various positional isomers starting from different phenols.

Starting PhenolReactantResulting Isomeric Product
2-Bromo-3-nitrophenolEthyl 2-bromopropanoateThis compound
2-Bromo-4-nitrophenolEthyl 2-bromopropanoateEthyl 2-(2-bromo-4-nitrophenoxy)propanoate
4-Bromo-2-nitrophenolEthyl 2-bromopropanoateEthyl 2-(4-bromo-2-nitrophenoxy)propanoate
2-Bromo-5-nitrophenolEthyl 2-bromopropanoateEthyl 2-(2-bromo-5-nitrophenoxy)propanoate
3-Bromo-5-nitrophenolEthyl 2-bromopropanoateEthyl 2-(3-bromo-5-nitrophenoxy)propanoate

The target compound possesses a stereogenic center at the C2 position of the propanoate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). For many applications, particularly in pharmaceuticals, it is often necessary to synthesize a single enantiomer. Several strategies exist for achieving this.

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For instance, one could start with ethyl (S)-lactate, a natural and inexpensive chiral molecule. Ethyl (S)-lactate can be converted into a chiral electrophile like ethyl (R)-2-chloropropionate via reaction with thionyl chloride, a reaction that proceeds with inversion of stereochemistry. google.comepo.org Reacting this enantiopure electrophile with 2-bromo-3-nitrophenol in a Williamson ether synthesis would yield the (S)-enantiomer of the final product, as the SN2 reaction also proceeds with inversion of configuration at the chiral center.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org For example, a chiral auxiliary could be attached to the propanoic acid moiety. After performing a diastereoselective etherification, the auxiliary would be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of auxiliaries used for controlling stereochemistry in alkylation and aldol (B89426) reactions, and similar principles could be applied here. researchgate.net

Chiral Catalysis: This advanced strategy employs a small amount of a chiral catalyst to influence the stereochemical outcome of the reaction. researchgate.netnih.gov For the synthesis of phenoxypropanoates, a chiral phase-transfer catalyst could potentially be used in the Williamson ether synthesis to achieve enantioselectivity. Alternatively, kinetic resolution of the racemic final product using a chiral catalyst or enzyme could be employed to isolate one enantiomer.

The success of an asymmetric synthesis is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

The most direct and widely applicable method for the synthesis of aryl ethers such as this compound is the Williamson ether synthesis. byjus.comwikipedia.org This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgpw.live

The logical synthetic route involves the reaction of 2-bromo-3-nitrophenol with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate or ethyl 2-chloropropanoate. The first step in this process is the deprotonation of the phenolic hydroxyl group of 2-bromo-3-nitrophenol using a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl 2-halopropanoate, displacing the halide to form the desired ether linkage. wikipedia.orgorganicchemistrytutor.com

The general reaction scheme is as follows:

Step 1: Formation of the Phenoxide

2-bromo-3-nitrophenol + Base → 2-bromo-3-nitrophenoxide + Conjugate Acid

Step 2: Nucleophilic Substitution

2-bromo-3-nitrophenoxide + Ethyl 2-halopropanoate → this compound + Halide Salt

The choice of reactants is crucial. Using an alkyl halide that is primary or secondary is preferred to minimize competing elimination reactions. pw.live In this synthesis, ethyl 2-halopropanoate provides a secondary electrophilic carbon, which is generally suitable for the SN2 reaction. wikipedia.org

Optimization of Reaction Conditions and Yields in the Preparation of this compound

The efficiency and yield of the synthesis of this compound via the Williamson ether synthesis are highly dependent on several reaction parameters. Optimization of these conditions is key to maximizing the output and purity of the final product. Key factors to consider include the choice of base, solvent, temperature, and reaction time. numberanalytics.com

Table 1: Hypothetical Optimization of Reaction Conditions

Parameter Variation Expected Outcome/Rationale
Base Weak bases (e.g., K₂CO₃, Na₂CO₃) vs. Strong bases (e.g., NaH, NaOH)Weak bases are often sufficient for deprotonating phenols and can lead to cleaner reactions with fewer side products. researchgate.net Strong bases ensure complete and rapid formation of the phenoxide, which can increase the reaction rate. numberanalytics.com
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile) vs. Polar protic (e.g., Ethanol)Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic phenoxide, thus enhancing its reactivity. numberanalytics.com
Temperature Room temperature to elevated temperatures (e.g., 50-100 °C)Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination or decomposition, especially with sensitive substrates. An optimal temperature must be determined empirically.
Alkyl Halide Ethyl 2-bromopropanoate vs. Ethyl 2-chloropropanoateThe reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. numberanalytics.com Therefore, ethyl 2-bromopropanoate is expected to be more reactive and may lead to higher yields or allow for milder reaction conditions compared to the chloro-analogue.

Research on similar aryl ether syntheses has shown that solvent-free conditions or the use of phase-transfer catalysts can also be effective optimization strategies, potentially leading to faster reactions and easier purification. researchgate.netfrancis-press.com For instance, the use of a solid base like potassium carbonate in a polar aprotic solvent at a moderately elevated temperature often provides a good balance of reactivity and selectivity for the O-alkylation of phenols. chem-soc.si

Mechanistic Considerations in the Formation of Aryl Ether and Ester Linkages

The formation of the aryl ether bond in this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This mechanism involves a single, concerted step where the nucleophilic phenoxide attacks the electrophilic carbon atom of the ethyl 2-halopropanoate from the side opposite to the leaving group (the halide). byjus.comwikipedia.org

The key features of this SN2 mechanism are:

Backside Attack: The 2-bromo-3-nitrophenoxide ion attacks the carbon atom bearing the halogen from the rear. wikipedia.org

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon atom.

Inversion of Stereochemistry: If the electrophilic carbon were a stereocenter, the reaction would proceed with an inversion of its configuration. numberanalytics.com

The ester linkage in the molecule is pre-existing in the ethyl 2-halopropanoate reactant and remains intact throughout the etherification reaction.

The rate of the SN2 reaction is influenced by several factors:

Steric Hindrance: Less sterically hindered electrophiles react faster. While the electrophilic carbon in ethyl 2-halopropanoate is secondary, the reaction is generally feasible. libretexts.org

Nucleophilicity of the Phenoxide: The electron-withdrawing nitro and bromo groups on the aromatic ring decrease the electron density on the phenoxide oxygen, making it a weaker nucleophile compared to unsubstituted phenoxide. However, it is still sufficiently nucleophilic to react.

Leaving Group Ability: The better the leaving group, the faster the reaction. Bromide is a good leaving group, making ethyl 2-bromopropanoate a suitable substrate. numberanalytics.com

It is important to note that a competing E2 (elimination) reaction can occur, leading to the formation of ethyl acrylate. This is more likely with stronger bases and higher temperatures. pw.live However, with a secondary alkyl halide and a relatively weak phenoxide nucleophile, the SN2 pathway is generally favored.

Advanced Spectroscopic Elucidation of Ethyl 2 2 Bromo 3 Nitrophenoxy Propanoate Structure and Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate, distinct signals are expected for each unique proton environment. The ethyl group would manifest as a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃), arising from coupling with each other. The propanoate moiety's methyl group (-CH(CH₃)-) would likely appear as a doublet, being split by the adjacent methine proton. The methine proton (-O-CH(CH₃)-) itself would be a quartet, split by the three protons of its neighboring methyl group. The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The three aromatic protons would exhibit distinct chemical shifts and coupling patterns (doublet of doublets or multiplets) based on their positions relative to the bromo, nitro, and ether functional groups.

Predicted ¹H NMR Data: A detailed experimental ¹H NMR spectrum for this specific compound is not publicly available in the searched literature. The following table represents predicted chemical shifts (δ) and multiplicities based on known values for similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂-CH₃ (ethyl)~1.2-1.4Triplet (t)3H
-CH -CH₃ (propanoate)~1.6-1.8Doublet (d)3H
-O-CH₂ -CH₃ (ethyl)~4.2-4.4Quartet (q)2H
-O-CH -CH₃ (propanoate)~4.8-5.0Quartet (q)1H
Aromatic Protons~7.0-8.0Multiplets (m)3H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear at the most downfield position (lowest magnetic field). The aromatic carbons will resonate in the intermediate region, with their specific shifts influenced by the electron-withdrawing effects of the bromo and nitro groups and the electron-donating effect of the ether oxygen. The carbons of the ethyl and propanoate groups will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data: Specific experimental ¹³C NMR data for this compound is not available in the public domain. The table below outlines the expected chemical shift ranges for each carbon based on analogous structures.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂-C H₃ (ethyl)~14-16
-CH-C H₃ (propanoate)~18-22
-O-C H₂-CH₃ (ethyl)~60-65
-O-C H-CH₃ (propanoate)~70-75
Aromatic C -Br~110-115
Aromatic C -H~115-130
Aromatic C -NO₂~140-145
Aromatic C -O~150-155
C =O (ester)~168-172

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). Key correlations would be observed between the ethyl group's methylene and methyl protons, and between the propanoate's methine and methyl protons. It would also help to trace the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the ester, the nitro group (NO₂), and the carbon-oxygen bonds of the ether and ester functionalities.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1735-1750
NO₂ (Nitro)Asymmetric Stretch~1520-1560
NO₂ (Nitro)Symmetric Stretch~1340-1380
C-O (Ester & Ether)Stretch~1000-1300
C-Br (Bromo)Stretch~500-600
Aromatic C=CStretch~1450-1600
C-H (Aliphatic & Aromatic)Stretch~2850-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenoxy group, which is a significant chromophore (a part of a molecule responsible for its color), would result in characteristic absorption bands in the UV-Vis spectrum. The electronic transitions are typically of the π → π* and n → π* type, associated with the aromatic ring and the nitro and carbonyl groups. The exact position of the maximum absorbance (λ_max) would be influenced by the solvent and the electronic effects of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Interpretation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at m/z 317 and 319 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl propanoate side chain, and cleavage of the ether bond. The presence of the nitro group would also lead to characteristic fragments.

Predicted Key Mass Spectrometric Fragments:

m/z Value Possible Fragment Identity
317/319[M]⁺, Molecular ion
272/274[M - OC₂H₅]⁺
244/246[M - COOC₂H₅]⁺
202/204[Br(NO₂)C₆H₃O]⁺
185/187[BrC₆H₃O]⁺

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Ethyl 2 2 Bromo 3 Nitrophenoxy Propanoate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity.

Optimized Molecular Geometries and Conformational Landscape Analysis

A DFT study of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate would begin with geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy, and thus the most stable conformation, of the molecule. For a flexible molecule like this, with several rotatable bonds, a conformational landscape analysis would be crucial. This involves identifying various low-energy conformers and understanding the energy barriers between them.

Illustrative Data Table: Predicted Key Geometric Parameters for a Stable Conformer of this compound

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC-Br1.95 Å
Bond LengthC-N (nitro)1.48 Å
Bond LengthO-N (nitro)1.22 Å
Bond LengthC=O (ester)1.21 Å
Bond AngleC-C-Br110.5°
Dihedral AngleC-O-C-C120.3°

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the phenoxy ring, which is rich in electrons. The LUMO, conversely, would be expected to have significant contributions from the nitro group, a strong electron-withdrawing group, and potentially the carbonyl group of the ester. The spatial distribution of these orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Illustrative Data Table: Predicted FMO Energies for this compound

OrbitalEnergy (eV) (Illustrative)
HOMO-7.2
LUMO-2.5
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester, making these sites attractive to electrophiles. Conversely, the areas around the hydrogen atoms of the ethyl group and potentially the bromine atom would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

For this compound, NBO analysis would reveal the extent of electron delocalization from the oxygen lone pairs of the ether and ester groups into adjacent antibonding orbitals. It would also quantify the strong electron-withdrawing effect of the nitro group on the aromatic ring, providing a deeper understanding of the electronic communication between the different functional groups.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. researchgate.net These descriptors provide a quantitative measure of various electronic properties.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors would allow for a comparison of the reactivity of this compound with other related compounds.

Illustrative Data Table: Predicted Quantum Chemical Descriptors

DescriptorFormulaPredicted Value (Illustrative)
Electronegativity (χ)-(EHOMO + ELUMO)/24.85 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.35 eV
Chemical Softness (S)1/η0.43 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)5.01 eV

Molecular Dynamics Simulations for Conformational Dynamics and Stability Assessment

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

These simulations would provide information on the flexibility of the molecule, the stability of different conformers, and the timescales of conformational transitions. This is particularly important for understanding how the molecule might behave in a solution or when interacting with other molecules, as its dynamic shape can influence its biological activity or chemical reactivity.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, while specific experimental spectral analyses are not widely published, its spectroscopic parameters can be reliably predicted through theoretical calculations. Methods such as Density Functional Theory (DFT) are standard for optimizing molecular geometry and calculating vibrational frequencies (IR) and nuclear magnetic shielding tensors (NMR). nih.govmtu.edu

The standard approach involves using a suitable functional, like B3LYP, paired with a basis set such as 6-311++G(d,p), to accurately model the electronic structure. scirp.orgresearchgate.netresearchgate.net For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed on the optimized geometry to calculate the isotropic shielding values, which are then referenced against a standard like tetramethylsilane (B1202638) (TMS) to yield the chemical shifts (δ). mdpi.comcore.ac.uk

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The ¹H and ¹³C NMR spectra for this compound are predicted to show distinct signals corresponding to the aromatic, propanoate, and ethyl fragments of the molecule. The chemical shifts are heavily influenced by the electronic environment of each nucleus, particularly the electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) substituents on the phenoxy ring. mdpi.comucl.ac.uk

¹H NMR Spectroscopy: The aromatic region is expected to feature three protons on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom will cause these protons to be deshielded, shifting them to a lower field (higher ppm values). ucl.ac.uk The proton ortho to the nitro group is expected to be the most deshielded. The propanoate moiety will show a quartet for the methine proton (-CH) coupled to the adjacent methyl group, and a doublet for the terminal methyl group (-CH₃). The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will be significantly affected by the substituents. The carbon bearing the nitro group (C-NO₂) is predicted to have a high chemical shift, while the carbon attached to the bromine (C-Br) will also be influenced. The carbonyl carbon (C=O) of the ester will appear at a characteristic downfield position. mdpi.com The carbons of the ethyl group and the propanoate side chain will appear in the aliphatic region of the spectrum. The presence of quaternary carbons, such as the ester carbonyl and the aromatic carbons attached to the substituents and the ether oxygen, are also directly detectable. ucl.ac.uk

Below are the predicted NMR chemical shifts based on computational models and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic H (ortho to -NO₂)8.0 - 8.2DoubletDeshielded due to strong electron-withdrawing effect of the nitro group.
Aromatic H (para to -NO₂)7.6 - 7.8Triplet (or dd)Influenced by both nitro and bromo groups.
Aromatic H (ortho to -O-)7.1 - 7.3DoubletShielded relative to other aromatic protons but deshielded by ether linkage.
Propanoate -CH-4.8 - 5.0QuartetChiral center, adjacent to the ether oxygen.
Ester -O-CH₂-4.2 - 4.4QuartetMethylene protons of the ethyl group.
Propanoate -CH₃1.6 - 1.8DoubletCoupled to the methine proton.
Ester -CH₃1.2 - 1.4TripletTerminal methyl of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Ester C=O168 - 172Carbonyl carbon, highly deshielded.
Aromatic C-O150 - 155Attached to the ether oxygen.
Aromatic C-NO₂140 - 145Attached to the electron-withdrawing nitro group.
Aromatic C-H115 - 130Aromatic methine carbons.
Aromatic C-Br110 - 115Attached to the bromine atom.
Propanoate -CH-75 - 80Chiral carbon attached to oxygen.
Ester -O-CH₂-60 - 65Methylene carbon of the ethyl group.
Propanoate -CH₃15 - 20Methyl carbon of the propanoate side chain.
Ester -CH₃12 - 15Terminal methyl carbon of the ethyl group.

Predicted Infrared (IR) Spectroscopy

The theoretical IR spectrum is determined by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.netresearchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. core.ac.uk The spectrum for this compound is expected to be dominated by strong absorption bands corresponding to the nitro, ester, and ether functional groups.

Key predicted vibrational frequencies include:

N-O Stretching: The nitro group (-NO₂) will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. core.ac.ukresearchgate.net

C=O Stretching: A very strong absorption band is predicted for the carbonyl (C=O) stretch of the ester group. scirp.org

C-O Stretching: The spectrum will contain multiple C-O stretching vibrations, including those from the Ar-O-C ether linkage and the ester C-O bonds.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: A weaker absorption corresponding to the C-Br stretch is expected at a lower frequency. mdpi.com

Table 3: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3050 - 3150MediumCharacteristic of sp² C-H bonds.
Aliphatic C-H Stretch2850 - 3000MediumFrom ethyl and propanoate methyl/methine groups.
C=O Stretch (Ester)1735 - 1755StrongA prominent and sharp absorption band. scirp.org
C=C Stretch (Aromatic)1450 - 1600Medium-StrongMultiple bands are expected in this region.
Asymmetric NO₂ Stretch1520 - 1560StrongCharacteristic strong absorption for nitro compounds. researchgate.net
Symmetric NO₂ Stretch1340 - 1370StrongThe second characteristic band for the nitro group. core.ac.ukmdpi.com
C-O-C Stretch (Ether)1200 - 1280StrongAsymmetric stretch of the aryl-alkyl ether.
C-O Stretch (Ester)1050 - 1150StrongStretching of the ester single bonds.
C-Br Stretch550 - 650Weak-MediumCarbon-bromine bond vibration. mdpi.com

These theoretical predictions provide a detailed and scientifically grounded framework for the identification and characterization of this compound using spectroscopic methods.

Crystallographic Analysis and Intermolecular Interactions in Ethyl 2 2 Bromo 3 Nitrophenoxy Propanoate and Analogues

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Unit Cell Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ), the space group (describing the symmetry of the crystal), and the exact coordinates of every atom in the molecule. For analogous compounds like ethyl 2-(2-bromophenoxy)acetate, researchers have successfully used SC-XRD to confirm its molecular structure, revealing a monoclinic crystal system with the space group P21/n. acharyainstitutes.inresearchgate.net Similar detailed structural determination for Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate would be the first step in a thorough analysis.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique molecular surface, providing a detailed picture of how neighboring molecules interact.

Hydrogen Bonding Interactions (e.g., C–H⋅⋅⋅O, C–H⋅⋅⋅N) in Crystal Lattices

Weak hydrogen bonds, such as those involving carbon as a donor (C–H···O and C–H···N), are often crucial in directing the crystal packing of organic molecules. Hirshfeld analysis can identify these interactions, which appear as distinct red spots on the dnorm surface map. acharyainstitutes.inmdpi.com The analysis of related molecules frequently highlights the significant role of these bonds in forming stable crystal lattices. nih.govresearchgate.net

Halogen Bonding Interactions (e.g., Br⋅⋅⋅O, Br⋅⋅⋅N) and their Orientational Preferences

The bromine atom in this compound could potentially participate in halogen bonding, a highly directional interaction between a halogen atom and a Lewis base (such as an oxygen or nitrogen atom). The specific geometric preferences of these bonds are of great interest for crystal engineering. Hirshfeld surface analysis would be instrumental in identifying and characterizing any Br···O or Br···N interactions.

π-π Stacking and C–H⋅⋅⋅π Interactions Involving Aromatic Ring Systems

The nitrophenyl group in the target molecule provides an aromatic system capable of engaging in π-π stacking and C–H···π interactions. These interactions are fundamental to the stability of many crystal structures containing aromatic rings. nih.gov Hirshfeld surface analysis, particularly through its shape index and curvedness plots, can effectively visualize these stacking arrangements. acharyainstitutes.in

Energy Framework Analysis for Understanding Intermolecular Interaction Energies in Crystal Structures

To gain a deeper, quantitative understanding of the crystal's stability, energy framework analysis can be employed. This computational method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and exchange-repulsion components. This would allow for a hierarchical understanding of the forces governing the crystal packing of this compound, revealing the dominant interactions.

Polymorphism and Co-crystallization Phenomena in Substituted Phenoxypropanoate Derivatives

The solid-state properties of active pharmaceutical ingredients (APIs) and agrochemicals, including those from the substituted phenoxypropanoate class, are of critical importance. These properties, such as solubility, dissolution rate, and stability, are dictated by the crystalline form of the compound. Polymorphism and co-crystallization are two key phenomena that are extensively studied to optimize these properties.

Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline arrangements can lead to significant variations in physicochemical properties. For instance, different polymorphs of a phenoxypropanoate herbicide could exhibit varying rates of dissolution in soil, impacting its bioavailability and efficacy. The screening for polymorphs is a crucial step in the development of such compounds to ensure consistent performance.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice along with the primary molecule. tbzmed.ac.ir This results in a new crystalline solid with a unique structure and properties. For phenoxypropanoate derivatives, which often contain functional groups capable of forming hydrogen bonds (such as the ester and nitro groups in this compound), co-crystallization presents a valuable opportunity to improve characteristics like solubility or stability. tbzmed.ac.ir The selection of a suitable coformer is critical and is often guided by the principles of supramolecular chemistry, considering the potential for strong and reliable intermolecular interactions, such as hydrogen bonds and halogen bonds. tbzmed.ac.ir

The primary intermolecular interactions expected to be significant in the crystal structure of this compound and its analogues include:

Hydrogen Bonds: The presence of the nitro group and the ester functionality allows for the possibility of weak C–H···O hydrogen bonds. In related structures, these interactions are often observed to play a significant role in stabilizing the crystal packing.

Halogen Bonds: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electronegative atoms, such as the oxygen atoms of the nitro or ester groups of neighboring molecules.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions, further contributing to the stability of the crystal lattice. The presence of the electron-withdrawing nitro group can influence the nature of these stacking interactions.

The interplay of these various intermolecular forces will determine the final crystal structure and can lead to the formation of different polymorphs or allow for the design of co-crystals with tailored properties.

Illustrative Data for Related Systems

To provide context for the types of intermolecular interactions and their geometric parameters, the following table presents hypothetical, yet representative, data for a substituted phenoxypropanoate derivative based on common findings in crystallographic studies of similar organic molecules.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
C–H···O Hydrogen BondC-H (aromatic)O (nitro)2.45155
Halogen BondC-BrO (ester)3.10165
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid3.60-

Co-crystal Design Strategies

The design of co-crystals of phenoxypropanoate derivatives would involve selecting coformers that can form robust supramolecular synthons with the target molecule. tbzmed.ac.ir A synthon is a structural unit within a supramolecule that can be formed and assembled by known or conceivable intermolecular interactions. For this compound, potential coformers could be molecules containing strong hydrogen bond donors or acceptors that can compete with or complement the existing interactions. For example, a coformer with a carboxylic acid or amide group could form strong hydrogen bonds with the ester or nitro groups of the phenoxypropanoate. tbzmed.ac.ir

The formation of co-crystals can be achieved through various methods, including:

Solution Crystallization: Evaporation of a solvent containing stoichiometric amounts of the active compound and the coformer.

Grinding: Mechanochemical grinding of the two solid components together.

Slurry Crystallization: Stirring a suspension of the two components in a small amount of solvent. tbzmed.ac.ir

The characterization of the resulting solids, typically using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy, is essential to confirm the formation of a new co-crystal phase and to determine its properties.

Mechanistic Studies of Key Chemical Transformations Involving Ethyl 2 2 Bromo 3 Nitrophenoxy Propanoate

Nucleophilic Substitution Reactions of the Bromo Group in the Aromatic Ring

The presence of a bromine atom on the aromatic ring of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate allows for nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the more common SN1 and SN2 reactions of alkyl halides. wikipedia.orgchemistrysteps.com Aryl halides are typically resistant to classical nucleophilic substitution due to the high energy of the potential aryl cation intermediate (ruling out SN1) and the steric hindrance of the benzene (B151609) ring preventing backside attack (ruling out SN2). wikipedia.orgchemistrysteps.commasterorganicchemistry.com However, the electronic landscape of this particular molecule makes it amenable to the SNAr mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comresearchgate.netbyjus.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This attack is perpendicular to the plane of the aromatic ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comresearchgate.net The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. masterorganicchemistry.com In the second, faster step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.commasterorganicchemistry.com

The regioselectivity is highly specific: the nucleophile attacks the carbon directly attached to the bromo group. This is because the bromo group is the designated leaving group, and the electronic activation provided by the nitro group is directed at this position.

The feasibility of the SNAr reaction on this substrate is critically dependent on the presence of the strongly electron-withdrawing nitro (–NO₂) group. wikipedia.orgchemistrysteps.combyjus.com Electron-withdrawing groups are essential as they activate the ring towards nucleophilic attack by reducing its electron density. chemistrysteps.comlibretexts.org

Crucially, the position of the electron-withdrawing group relative to the leaving group determines the effectiveness of this activation. For the SNAr mechanism to be effective, the substituent must be positioned ortho or para to the leaving group. byjus.comlibretexts.orglibretexts.org This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate. wikipedia.orglibretexts.orglibretexts.org In this compound, the nitro group is in the ortho position relative to the bromo leaving group, providing powerful activation and stabilization of the anionic intermediate, thus facilitating the substitution reaction. A nitro group in the meta position would not be able to stabilize the intermediate through resonance, rendering the substrate largely unreactive under SNAr conditions. libretexts.org

Chemical Reactivity of the Ester Moiety (e.g., Hydrolysis, Transesterification, Aminolysis)

The ethyl ester functional group in the propanoate side chain is a classic site for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-3-nitrophenoxy)propanoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group. The reaction is typically driven to completion by using the new alcohol as a solvent.

Aminolysis: Reaction with ammonia or a primary or secondary amine leads to the formation of the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating.

Table 1: Reactivity of the Ester Moiety

Reaction TypeReagentsProductGeneral Conditions
Hydrolysis (Acid-Catalyzed)H₂O, H⁺ (e.g., H₂SO₄)2-(2-bromo-3-nitrophenoxy)propanoic acidAqueous acid, heat
Hydrolysis (Base-Catalyzed)NaOH or KOH, then H₃O⁺2-(2-bromo-3-nitrophenoxy)propanoic acidAqueous base, heat
TransesterificationR'OH, H⁺ or R'O⁻Alkyl 2-(2-bromo-3-nitrophenoxy)propanoateExcess R'OH, catalyst
AminolysisR'R''NHN,N-R'R''-2-(2-bromo-3-nitrophenoxy)propanamideNeat amine or solvent, heat

Transformations of the Nitro Group (e.g., Reduction to Amino, Reduction to Hydroxylamine, Nef Reaction Analogues)

The nitro group is a versatile functional group that can be transformed into several other nitrogen-containing moieties, primarily through reduction. nih.gov The strong electron-withdrawing character of the nitro group makes it readily susceptible to reduction. nih.govmdpi.com

Reduction to Amino Group: The most common transformation is the reduction of the nitro group to a primary amine (–NH₂). This is a fundamental reaction in the synthesis of aromatic amines. A wide variety of reducing agents can accomplish this, with common methods including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals in acidic solution (e.g., Fe, Sn, or Zn in HCl).

Partial Reduction to Hydroxylamine: Under carefully controlled conditions, the reduction can be stopped at the hydroxylamine (–NHOH) stage. This partial reduction can often be achieved using milder reducing agents or specific electrochemical methods.

The Nef reaction, which converts a primary or secondary nitroalkane to a carbonyl compound, is not directly applicable here as it involves the tautomerism of an aliphatic nitro group to a nitronic acid, a feature not available to aromatic nitro compounds. nih.gov

Table 2: Common Transformations of the Aromatic Nitro Group

Reaction TypeTypical ReagentsProduct Functional Group
Full ReductionH₂, Pd/C; or Fe/HCl; or Sn/HClAmino (–NH₂)
Partial ReductionZn/NH₄ClHydroxylamine (–NHOH)

Stereochemical Control and Diastereoselectivity in Reactions at the Alpha-Carbon of the Propanoate Moiety

The alpha-carbon of the propanoate moiety (the carbon atom to which the bromo-nitrophenoxy group is attached) is a stereocenter. Consequently, this compound is a chiral molecule. Any reaction involving this center or its adjacent carbonyl group must consider the stereochemical outcome.

For instance, the deprotonation of the alpha-carbon with a strong base would generate an enolate. The facial selectivity of this enolate's subsequent reaction with an electrophile would be influenced by the steric bulk of the adjacent phenoxy group. This could potentially lead to diastereoselectivity if a new stereocenter is formed. The bulky and electronically complex 2-bromo-3-nitrophenoxy substituent would likely exert a significant directing effect, potentially favoring the approach of an electrophile from the less hindered face of the enolate. However, without specific experimental data for this compound, predictions of diastereomeric ratios remain speculative and are based on general principles of asymmetric induction.

Catalytic Methodologies for Specific Functional Group Interconversions

Modern catalytic methods offer powerful tools for the selective transformation of functional groups present in this compound.

Cross-Coupling Reactions: The C–Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. For example, under palladium catalysis, Suzuki, Stille, or Heck reactions could be employed to form new carbon-carbon bonds at this position, allowing for the introduction of various aryl, vinyl, or alkyl groups. This would typically require careful selection of catalysts and conditions to avoid competing reactions at other sites.

Catalytic Reduction: As mentioned previously, the selective reduction of the nitro group to an amine can be efficiently achieved using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). This method is often preferred for its clean reaction profile and the mild conditions required.

C–O Bond Activation: While challenging, recent advances in catalysis have enabled the activation of C(aryl)–O bonds. nsf.gov It is conceivable that under specific ruthenium or nickel catalysis, the ether linkage could be targeted for cross-coupling, although this would likely require more forcing conditions compared to the activation of the C–Br bond. nsf.gov

The presence of multiple functional groups necessitates careful consideration of chemoselectivity when designing catalytic transformations for this molecule.

Applications of Ethyl 2 2 Bromo 3 Nitrophenoxy Propanoate in the Construction of Complex Organic Architectures

Role as a Versatile Intermediate in Multi-step Organic Synthesis

The chemical structure of ethyl 2-(2-bromo-3-nitrophenoxy)propanoate is endowed with three distinct functional groups—a nitro group, a bromine atom, and an ethyl ester—each offering a gateway for a variety of chemical transformations. This multifunctionality allows for a programmed, sequential manipulation of these groups, rendering the molecule a versatile intermediate in multi-step organic synthesis.

The nitro group, for instance, can be selectively reduced to an amine under various conditions, such as using iron in acetic acid or sodium dithionite. ijsr.net This transformation is generally compatible with the bromo and ester functionalities, opening up a plethora of possibilities for subsequent reactions. The resulting 2-amino-6-bromophenoxy derivative can then undergo a range of amine-specific reactions, including diazotization, acylation, and cyclization, to introduce further complexity.

The bromine atom on the aromatic ring is a handle for modern cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond in these transformations.

Finally, the ethyl ester of the propanoate side chain can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation provides another point of diversification, allowing for the formation of amides, other esters, or the participation of the carboxylic acid in various cyclization reactions. The ability to perform these transformations selectively and in a controlled sequence makes this compound a powerful tool for the systematic construction of complex molecular frameworks.

Building Block for the Construction of Diverse Heterocyclic Compound Libraries

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of diverse heterocyclic compound libraries. These libraries are crucial in the search for new biologically active molecules.

A key transformation that unlocks the potential of this building block is the reduction of the nitro group to an amine. The resulting ethyl 2-(2-amino-6-bromophenoxy)propanoate is a prime candidate for intramolecular cyclization reactions. For example, treatment of the corresponding carboxylic acid (obtained after ester hydrolysis) with a dehydrating agent could lead to the formation of a benzoxazinone (B8607429) ring system. Several methods have been reported for the synthesis of 2H-benzo[b] nih.govorganic-chemistry.orgoxazin-3(4H)-one derivatives starting from 2-aminophenols and ethyl bromoalkanoates, which are structurally analogous to the cyclization precursor derived from the title compound. ijsr.net

Furthermore, the presence of both an amino group and a bromine atom on the same aromatic ring allows for the construction of more complex, fused heterocyclic systems. For instance, after reduction of the nitro group, the resulting amine can be acylated, and the bromine atom can then participate in an intramolecular palladium-catalyzed C-N or C-O bond formation to create a variety of fused heterocycles. The ability to generate different heterocyclic cores from a single, readily accessible starting material is a significant advantage in medicinal chemistry and drug discovery.

Precursor for the Synthesis of Novel Substituted Phenoxypropanoic Acids and their Derivatives

Hydrolysis of the ethyl ester in this compound provides access to the corresponding 2-(2-bromo-3-nitrophenoxy)propanoic acid. This novel substituted phenoxypropanoic acid is a valuable molecule in its own right, with potential applications as a building block or as a biologically active compound. The synthesis of various substituted phenylpropanoic acids has been a subject of interest due to their biological activities, including as activators of peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov

Furthermore, the carboxylic acid can be converted into a wide range of derivatives, such as amides, esters, and acid chlorides. These derivatives can be used to couple the substituted phenoxypropanoic acid moiety to other molecules of interest, including peptides, polymers, or other small molecules, thereby creating new chemical entities with potentially unique properties. The synthesis of such derivatives from various phenylpropanoic acids is a well-established field, providing a roadmap for the derivatization of 2-(2-bromo-3-nitrophenoxy)propanoic acid. nih.govnih.gov

Utility in the Construction of Chiral Molecules and Enantioselective Synthetic Pathways

A crucial feature of this compound is the chiral center at the C-2 position of the propanoate side chain. This inherent chirality makes it a valuable precursor for the construction of enantiomerically pure molecules. The stereochemistry at this center can be used to influence the outcome of subsequent reactions, a key principle in asymmetric synthesis.

For instance, the chiral phenoxypropanoate moiety can act as a chiral auxiliary, directing the stereoselective addition of nucleophiles to a reactive center introduced elsewhere in the molecule. Although direct examples with this specific compound are not prevalent in the literature, the use of chiral auxiliaries to control diastereoselectivity is a fundamental concept in organic synthesis. uvm.edu The fixed stereochemistry of the propanoate side chain can create a chiral environment that favors the formation of one diastereomer over the other in a subsequent reaction.

Moreover, the chiral 2-phenoxypropanoic acid, obtained after hydrolysis, can be used as a chiral resolving agent or as a chiral building block in the total synthesis of complex natural products and pharmaceuticals. The synthesis of optically active α-alkylphenylpropanoic acid derivatives has been shown to be important for their selective biological activity. nih.gov The availability of this compound in an enantiomerically pure form would therefore be highly advantageous for the development of stereoselective synthetic routes.

Integration into Diversity-Oriented Synthesis (DOS) Strategies for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening and the discovery of new biological probes and drug leads. nih.govnih.gov this compound is an excellent candidate for integration into DOS strategies due to its multiple, orthogonally reactive functional groups.

Starting from this single compound, divergent synthetic pathways can be designed to access a wide range of molecular scaffolds. For example, one branch of the synthesis could involve the reduction of the nitro group followed by cyclization to form benzoxazinones. Another branch could utilize the bromine atom in various palladium-catalyzed cross-coupling reactions to introduce a variety of substituents on the aromatic ring. A third pathway could involve the modification of the ester functionality.

By combining these different transformations in various sequences, a large and diverse library of compounds can be generated. This approach allows for the efficient exploration of chemical space around the core phenoxypropanoate scaffold. The use of multifunctional building blocks like this compound is central to the philosophy of DOS, which aims to maximize structural diversity from a minimal number of starting materials and synthetic steps. nih.govbu.edu

Future Research Directions and Emerging Paradigms in Halonitrophenoxypropanoate Chemistry

Development of Novel and Sustainable Synthetic Routes, Including Flow Chemistry and Mechanochemistry

The traditional batch synthesis of halonitrophenoxypropanoates often involves hazardous reagents and harsh reaction conditions. Future research will increasingly focus on the development of novel and sustainable synthetic routes that are not only more efficient but also environmentally benign.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift for the synthesis of nitroaromatic compounds. libretexts.orgmasterorganicchemistry.com The nitration of aromatic rings, a key step in the synthesis of the target compound's precursors, is often highly exothermic and can lead to runaway reactions in batch processes. libretexts.org Flow reactors offer superior heat and mass transfer, enabling precise control over reaction temperature and residence time. masterorganicchemistry.comrsc.org This enhanced control can lead to significantly improved safety profiles, higher yields, and better selectivity, minimizing the formation of unwanted byproducts. masterorganicchemistry.comrsc.org The application of flow chemistry to the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)propanoate could streamline its production, reduce waste, and potentially allow for the use of less hazardous nitrating agents. masterorganicchemistry.com

Mechanochemistry: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool. researchgate.netnih.gov By minimizing or eliminating the need for solvents, mechanochemical methods, such as high-speed ball milling, can significantly reduce the environmental impact of chemical synthesis. researchgate.netnih.gov The esterification step in the synthesis of the target compound, for instance, could potentially be achieved under solvent-free conditions at room temperature using mechanochemical activation. researchgate.net This approach not only aligns with the principles of green chemistry but can also lead to faster reaction times and access to novel reactivity. researchgate.netorgchemres.org

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Batch Synthesis Flow Chemistry Mechanochemistry
Reaction Control Limited High Moderate to High
Safety Potential for runaway reactions Enhanced safety Generally safer than batch
Scalability Can be challenging Readily scalable Scalability can be a challenge
Sustainability Often high solvent usage and waste Reduced solvent usage and waste Often solvent-free, minimal waste

| Reaction Time | Can be lengthy | Often significantly shorter | Can be very rapid |

Application of Advanced Spectroscopic and Structural Characterization Techniques (e.g., Cryo-EM for molecular assembly)

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and designing new applications. While traditional techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain vital, emerging advanced techniques promise unprecedented levels of detail. semanticscholar.orgorientjchem.org

Cryo-Electron Microscopy (Cryo-EM): Originally developed for imaging large biological macromolecules, cryo-EM, and particularly its variant Microcrystal Electron Diffraction (MicroED), is now being applied to the structural determination of small molecules. libretexts.orgrsc.orgresearchgate.net This technique can determine high-resolution structures from nanocrystals, which are often much easier to grow than the larger crystals required for X-ray crystallography. rsc.orgresearchgate.net For a molecule like this compound, which may be challenging to crystallize, cryo-EM could provide the first definitive, unambiguous structural elucidation. rsc.org This would offer precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for computational modeling and understanding its reactivity.

Advanced Spectroscopic Techniques: Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) will continue to be essential for confirming the connectivity of atoms within the molecule. Advanced methods like solid-state NMR could provide insights into the structure and dynamics of the compound in the solid state. Furthermore, techniques like Raman and Infrared (IR) spectroscopy can provide detailed information about the vibrational modes of the molecule, which can be correlated with its electronic structure and intermolecular interactions. semanticscholar.org

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Modeling of Reactivity and Selectivity

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the way chemical reactions are understood and designed. researchgate.netresearchgate.net These powerful tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models for reactivity and selectivity. researchgate.netsemanticscholar.orgresearchgate.net

For the halonitrophenoxypropanoate class of compounds, ML models could be trained on existing literature data for similar nitroaromatic and esterification reactions. nih.govorgchemres.org These models could then be used to predict the most likely outcomes of new, unexplored reactions involving this compound. This predictive power can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions, reducing the need for extensive and time-consuming experimental screening. researchgate.netrsc.org

Specifically, AI algorithms could predict:

Regioselectivity and Stereoselectivity: For reactions with multiple possible outcomes, ML models can predict which isomers are likely to be favored under different catalytic conditions. researchgate.net

Reaction Yields: By analyzing the features of reactants, catalysts, and solvents, AI can estimate the expected yield of a reaction.

Optimal Reaction Conditions: Machine learning can be used to identify the optimal temperature, pressure, and catalyst loading to maximize the yield of the desired product. rsc.org

The application of these predictive technologies to halonitrophenoxypropanoate chemistry would represent a significant step towards a more data-driven and efficient approach to chemical research.

Exploration of New Reactivity Modes and Catalytic Transformations Mediated by Transition Metals or Organocatalysts

The rich functionalities of this compound—a bromo substituent, a nitro group, and an ester moiety on a phenoxypropanoate scaffold—offer numerous opportunities for exploring novel reactivity and catalytic transformations.

Transition Metal Catalysis: The bromine atom on the aromatic ring is a prime handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of substituents at this position, leading to the synthesis of a vast library of new derivatives with potentially interesting properties. Furthermore, transition metal-catalyzed C-H activation is a rapidly developing field that could enable the direct functionalization of other positions on the aromatic ring, opening up new avenues for molecular diversification. orgchemres.org

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and often highly stereoselective alternative to metal-based catalysis. rsc.org The nitro group in the target molecule can act as a powerful activating group for various organocatalytic transformations. For instance, the development of chiral organocatalysts could enable the asymmetric synthesis of derivatives of this compound, providing access to enantiomerically pure compounds with potential applications in medicinal chemistry or as chiral building blocks. libretexts.orgresearchgate.net

Table 2: Potential Catalytic Transformations

Reaction Type Catalyst Type Potential Outcome
Suzuki Coupling Palladium C-C bond formation at the bromo-position
Heck Reaction Palladium Alkenylation at the bromo-position
C-H Activation Rhodium, Iridium Direct functionalization of aromatic C-H bonds
Asymmetric Reduction Chiral Organocatalyst Enantioselective reduction of the nitro group

Design of Next-Generation Molecular Scaffolds Incorporating the Halonitrophenoxypropanoate Moiety for Materials Science or Agrochemical Research

The unique combination of functional groups in this compound makes it an attractive building block for the design of next-generation molecular scaffolds with applications in materials science and agrochemical research.

Agrochemical Research: Nitroaromatic compounds, including halogenated derivatives, have a long history of use as precursors in the synthesis of pesticides and herbicides. researchgate.net The presence of the bromo, nitro, and propanoate ester functionalities in the target molecule provides multiple points for diversification to create new agrochemical candidates. By systematically modifying the structure, researchers can tune the biological activity and selectivity of these compounds, potentially leading to the discovery of more effective and environmentally safer crop protection agents.

Materials Science: The halonitrophenoxypropanoate moiety can be incorporated into larger molecular architectures to create novel materials with tailored properties. For example, the aromatic ring and polar nitro group could be exploited in the design of liquid crystals or other ordered materials. The ester group could serve as a point of attachment for polymerization, leading to the formation of new polymers with unique optical or electronic properties. Furthermore, the electron-deficient nature of the nitroaromatic ring makes it a potential component for charge-transfer complexes, which are of interest in the field of organic electronics. The development of fluorescent sensors based on nitroaromatic compounds also suggests potential applications in materials-based sensing technologies. masterorganicchemistry.com

Mechanistic Elucidation of Less-Explored Reaction Pathways using Advanced Spectroscopic and Computational Tools

While some reaction pathways of halonitroarenes, such as nucleophilic aromatic substitution (SNAr), are well-documented, many other potential transformations of this compound remain unexplored. libretexts.orgmasterorganicchemistry.comresearchgate.net Future research will focus on elucidating the mechanisms of these less-common reactions, which is crucial for controlling reaction outcomes and designing more efficient synthetic strategies.

Advanced Spectroscopic Tools: Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to directly observe the formation and decay of short-lived reaction intermediates. semanticscholar.org This allows for a detailed, real-time view of the reaction as it proceeds, providing invaluable mechanistic insights. By studying how the electronic and vibrational signatures of the molecule change over the course of a reaction, researchers can map out the entire reaction pathway. semanticscholar.org

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction mechanisms. nih.gov These methods can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a theoretical framework for understanding why certain reaction pathways are favored over others. By combining computational modeling with experimental data from advanced spectroscopy, a comprehensive and detailed picture of the reaction mechanism can be constructed. This integrated approach will be essential for uncovering and understanding the full range of chemical transformations available to this compound and related compounds.

Table 3: Tools for Mechanistic Elucidation

Tool Information Provided
Femtosecond Transient Absorption Spectroscopy Real-time observation of reaction intermediates and their dynamics.
Time-Resolved Infrared Spectroscopy Tracking changes in vibrational modes during a reaction.
Density Functional Theory (DFT) Calculation of reaction energies, transition state structures, and reaction pathways.
Kinetic Isotope Effect Studies Probing the rate-determining step of a reaction.

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